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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of the squaramide-

based antagonist, SQA1, on the C-C chemokine receptor type 6 (CCR6). CCR6 is a G protein-

coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and is implicated in

various autoimmune and inflammatory diseases.[1][2][3] Understanding the molecular

interactions between small molecule antagonists like SQA1 and CCR6 is crucial for the

development of novel therapeutics targeting this receptor.

The SQA1 Binding Pocket: An Intracellular Allosteric
Site
Recent cryo-electron microscopy (cryo-EM) studies have revealed that SQA1 binds to a novel

intracellular allosteric pocket on the CCR6 receptor.[4][5] This is in contrast to the binding of its

natural ligand, CCL20, which interacts with the extracellular domain of the receptor.[6][7][8] The

SQA1 binding site is located within the transmembrane (TM) bundle, overlapping with the

canonical G protein-binding site.[1][4]

The binding of SQA1 stabilizes an inactive conformation of CCR6, thereby preventing the

conformational changes required for G protein coupling and subsequent downstream signaling.

[4] This mechanism of action classifies SQA1 as an allosteric antagonist.[4][9]
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The intracellular binding pocket for SQA1 is formed by residues from transmembrane helices 1,

2, 3, 6, 7, and helix 8.[4] A key feature of this pocket is the presence of a glycine residue

(G3208.47) at the junction of TM7 and helix 8. The absence of a side chain at this position

creates a cavity that accommodates the squaramide core of SQA1.[4]

Key Interacting Residues and Quantitative Binding
Data
The interaction between SQA1 and CCR6 is characterized by extensive polar contacts,

including salt bridges and hydrogen bonds. The squaramide-picolinamide core of SQA1 is

central to these interactions.[4]

Table 1: Key CCR6 Residues Involved in SQA1 Binding and Effects of Mutations

Interacting Residue
Transmembrane
Helix

Type of Interaction
with SQA1

Effect of Mutation
on SQA1 Binding

Ser792.37 TM2 Hydrogen Bond
Abolished upon

S792.37A mutation

Thr812.39 TM2 Hydrogen Bond
Abolished upon

T812.39L mutation

Asp822.40 TM2
Salt Bridge with

squaramide NHs

Abolished upon

D822.40N mutation

Arg1433.50 TM3 Hydrogen Bond
Abolished upon

R1433.50A mutation

Gly3208.47 TM7-Helix 8 Linker
Forms part of the

binding pocket

Abolished upon

G3208.47V mutation

Lys3228.49 Helix 8 Hydrogen Bond
Abolished upon

K3228.49A mutation

Table 2: Quantitative Binding and Inhibition Data for SQA1
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Parameter Value Experimental Context

KD ([3H]-SQA1 binding) 250 ± 22 nM
Saturation binding on wild-type

CCR6

IC50 (Chemotaxis Inhibition) 199 nM
Inhibition of CCL20-mediated

chemotaxis in human T-cells

pIC50 (Chemotaxis Inhibition) 6.7 ± 0.8
Inhibition of CCL20-mediated

chemotaxis in human T-cells

Experimental Protocols
The characterization of the SQA1 binding site on CCR6 involved several key experimental

techniques. Below are detailed methodologies for these experiments.

Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the high-resolution structure of the CCR6-SQA1 complex.

Methodology:

Protein Expression and Purification: An engineered CCR6 construct with enhanced stability

(containing thermostabilizing mutations and a BRIL fusion) is expressed in insect cells.[4]

The receptor is purified using affinity chromatography.

Complex Formation: The purified CCR6 is incubated with SQA1 and another allosteric

antagonist, OXM1, to form a ternary complex.[4] An anti-BRIL Fab and an anti-Fab nanobody

are added to serve as fiducial markers for cryo-EM analysis.[4]

Grid Preparation and Data Collection: The complex solution is applied to cryo-EM grids,

vitrified in liquid ethane, and screened for ice quality. Data is collected on a high-end

transmission electron microscope.

Image Processing and 3D Reconstruction: Movie frames are aligned and corrected for

beam-induced motion. Particles are picked, classified, and used to generate a 3D

reconstruction of the complex.
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Model Building and Refinement: An initial model of the complex is fitted into the cryo-EM

density map and refined to produce the final high-resolution structure.

Radioligand Saturation Binding Assay
Objective: To determine the binding affinity (KD) of SQA1 to CCR6.

Methodology:

Cell Culture and Membrane Preparation: Cells expressing wild-type or mutant CCR6 are

harvested, and cell membranes are prepared by homogenization and centrifugation.

Binding Reaction: Membranes are incubated with increasing concentrations of radiolabeled

SQA1 (e.g., [3H]-SQA1) in a suitable binding buffer.

Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration

through glass fiber filters, which retain the membrane-bound radioligand.

Quantification: The amount of radioactivity on the filters is measured using liquid scintillation

counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

unlabeled SQA1. Specific binding is calculated by subtracting non-specific from total binding.

The KD is determined by fitting the specific binding data to a one-site binding model using

non-linear regression.[4]

T-Cell Chemotaxis Assay
Objective: To assess the inhibitory effect of SQA1 on CCL20-induced cell migration.

Methodology:

Cell Isolation: Primary human T-cells expressing endogenous CCR6 are isolated from

peripheral blood.

Assay Setup: A multi-well chemotaxis chamber with a porous membrane separating the

upper and lower wells is used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2024.04.05.588354v1.full-text
https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment: T-cells are pre-incubated with varying concentrations of SQA1.

Migration: The treated cells are placed in the upper wells, and a solution containing the

chemoattractant CCL20 is placed in the lower wells. The plate is incubated to allow cell

migration.

Quantification: The number of cells that have migrated to the lower wells is quantified, for

example, by flow cytometry.

Data Analysis: The percentage of inhibition of migration at each SQA1 concentration is

calculated relative to the control (no SQA1). The IC50 value is determined by fitting the

dose-response curve.[4]

Visualizations
SQA1-CCR6 Interaction Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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